Moderate JAK3 Selectivity Versus Pan-JAK Inhibitors: 5.5-Fold JAK3/JAK1 Preference
Peficitinib exhibits a quantitatively distinct JAK selectivity profile compared to other JAK inhibitors. In standardized enzyme assays, peficitinib demonstrates an IC50 of 0.71 nM for JAK3 versus 3.9 nM for JAK1, representing a 5.5-fold preference for JAK3 over JAK1 [1][2]. In contrast, filgotinib (a JAK1-selective inhibitor) shows IC50 values of 10 nM (JAK1), 28 nM (JAK2), and 810 nM (JAK3)—an 81-fold JAK1/JAK3 selectivity in the opposite direction [3]. Tofacitinib, the first-approved JAK inhibitor, exhibits IC50 values of 3.2 nM (JAK1), 4.1 nM (JAK2), and 1.6 nM (JAK3), yielding a JAK3/JAK1 ratio of approximately 2.0 [2][3]. This moderate JAK3 selectivity of peficitinib is structurally explained by differential binding modes in ATP-binding pockets revealed by co-crystal structures with all four JAK family members [1].
| Evidence Dimension | JAK kinase inhibition potency (IC50, nM) and JAK3/JAK1 selectivity ratio |
|---|---|
| Target Compound Data | JAK1: 3.9 nM; JAK2: 5.0 nM; JAK3: 0.71 nM; TYK2: 4.8 nM; JAK3/JAK1 selectivity ratio = 5.5 |
| Comparator Or Baseline | Tofacitinib: JAK1: 3.2 nM, JAK2: 4.1 nM, JAK3: 1.6 nM (JAK3/JAK1 ratio ~2.0); Filgotinib: JAK1: 10 nM, JAK2: 28 nM, JAK3: 810 nM (JAK1/JAK3 ratio = 81); Baricitinib: JAK1: 5.9 nM, JAK2: 5.7 nM, JAK3: >400 nM |
| Quantified Difference | Peficitinib JAK3 IC50 is 0.71 nM versus tofacitinib 1.6 nM (2.3-fold more potent at JAK3). Peficitinib JAK3/JAK1 selectivity ratio of 5.5 versus filgotinib JAK1/JAK3 ratio of 81 (opposite selectivity direction). |
| Conditions | Standardized in vitro enzyme inhibition assays using recombinant human JAK kinase domains |
Why This Matters
The moderate JAK3 selectivity of peficitinib may offer a distinct efficacy-to-safety balance not achievable with JAK1-selective agents (e.g., filgotinib, upadacitinib) or JAK1/2-balanced inhibitors (e.g., baricitinib), directly impacting procurement decisions for experimental systems requiring specific JAK family member inhibition profiles.
- [1] Hamaguchi H, et al. Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor. Bioorg Med Chem. 2018;26(18):4971-4981. View Source
- [2] Table 1. Comparative IC50 values of JAK inhibitors. Int J Mol Sci. 2025;26:6139. View Source
- [3] PMC12250121 Table 1: JAK inhibitor comparative IC50 data including filgotinib, tofacitinib, baricitinib, and peficitinib. View Source
